molecular formula C16H26N2O3 B5649930 1-{3-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-3-oxopropyl}-2-piperidinone

1-{3-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-3-oxopropyl}-2-piperidinone

Cat. No. B5649930
M. Wt: 294.39 g/mol
InChI Key: NCRPMYASHALJGB-WBMJQRKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound of interest belongs to a class of chemicals that include piperidine and pyrrolidine derivatives, which are significant in medicinal chemistry and synthetic organic chemistry. These compounds are pivotal due to their presence in various bioactive molecules and their applications in constructing complex chemical entities.

Synthesis Analysis

The synthesis of piperidine and pyrrolidine derivatives often involves the use of cyclopropanone equivalents, cyclobutanes, and donor-acceptor cyclopropanes as key intermediates. One approach uses 1-piperidino-1-trimethylsilyloxycyclopropane, derived from the piperidide of 3-chloropropionic acid, to react as cyclopropanone equivalents with nucleophiles, facilitating the formation of various pyrroles, pyrrolines, and pyrrolizidines (Wasserman, Dion, & Fukuyama, 1989). Another method involves the 1,3,5-triazinanes with donor-acceptor cyclopropanes or cyclobutanes in the presence of MgI2, leading to efficient syntheses of these ring systems (Garve, Kreft, Jones, & Werz, 2017).

Molecular Structure Analysis

X-ray diffraction analysis has been instrumental in determining the molecular and crystal structures of related compounds, revealing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. These studies show that hydroxy derivatives of hydropyridine demonstrate considerable conformational flexibility, forming an extended network of hydrogen bonds (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives have been utilized in various synthetic applications, including [3 + 3] cyclizations to access functionalized pyridine derivatives. These transformations provide efficient routes to diverse chemical structures from readily available substrates under mild conditions (Zhang, Luo, Gan, Wan, & Wang, 2021).

Physical Properties Analysis

Physical properties such as crystal structure, hydrogen bonding, and molecular packing play a crucial role in the characterization and application of these compounds. Investigations into the crystal structures of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, for example, provide insights into the effects of hydrogen bonding on solubility and stability (Nelson, Karpishin, Rettig, & Orvig, 1988).

properties

IUPAC Name

1-[3-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-12-10-18(11-16(12,21)13-5-6-13)15(20)7-9-17-8-3-2-4-14(17)19/h12-13,21H,2-11H2,1H3/t12-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRPMYASHALJGB-WBMJQRKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CC2)O)C(=O)CCN3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CCN3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]-3-oxopropyl}-2-piperidinone

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